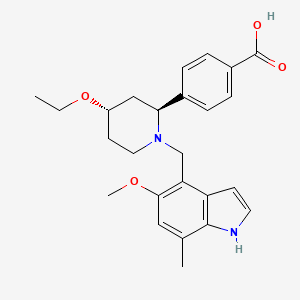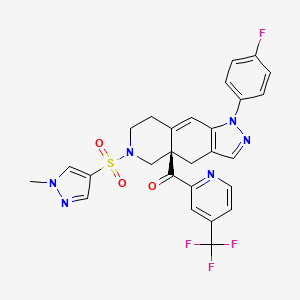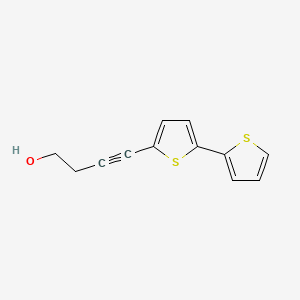![molecular formula C27H25N3O5S2 B3014567 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl [1,1'-biphenyl]-4-carboxylate CAS No. 877641-99-1](/img/structure/B3014567.png)
6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl [1,1'-biphenyl]-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl [1,1'-biphenyl]-4-carboxylate is a useful research compound. Its molecular formula is C27H25N3O5S2 and its molecular weight is 535.63. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl [1,1'-biphenyl]-4-carboxylate is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in medicinal chemistry.
Chemical Structure and Synthesis
The compound features a unique structure combining a thiadiazole moiety with a pyran ring and a biphenyl carboxylate. The synthetic route typically involves multiple steps, including:
- Formation of the Thiadiazole Ring : This is achieved through cyclization reactions involving appropriate precursors.
- Synthesis of the Pyran Derivative : The pyran ring is synthesized via condensation reactions.
- Final Coupling : The final step involves coupling the thiadiazole and pyran components with the biphenyl carboxylate.
The overall reaction can be summarized as follows:
Antimicrobial Properties
Research indicates that derivatives of thiadiazoles exhibit significant antimicrobial activity. For instance, compounds similar to the target compound have shown effectiveness against various bacterial strains and fungi. The mechanism often involves disrupting cellular processes or inhibiting enzyme activity critical for microbial growth.
Anticancer Activity
Several studies have reported on the anticancer properties of thiadiazole derivatives. The proposed mechanisms include:
- Inhibition of DNA Synthesis : Compounds can interfere with DNA replication processes, leading to cell cycle arrest.
- Induction of Apoptosis : Certain derivatives trigger programmed cell death in cancer cells by activating apoptotic pathways.
For example, a study demonstrated that related compounds exhibited cytotoxic effects on breast and liver cancer cell lines, suggesting a potential therapeutic application in oncology .
The biological activity of the compound can be attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways or DNA repair mechanisms.
- Receptor Binding : It can bind to receptors that regulate cellular proliferation and apoptosis.
Case Study 1: Antifungal Activity
A recent investigation evaluated the antifungal activity of a related thiadiazole derivative against several pathogenic fungi. The study found that at a concentration of 50 µg/mL, the compound exhibited moderate to potent antifungal activity compared to standard treatments .
| Fungal Strain | Inhibition Rate (%) |
|---|---|
| Physalospora piricola | 67 |
| Colletotrichum orbiculare | 89 |
| Botrytis cinerea | 75 |
Case Study 2: Anticancer Efficacy
Another study focused on the anticancer effects of thiadiazole derivatives on various cancer cell lines. The results indicated significant cytotoxicity against liver and breast cancer cells, with IC50 values suggesting effective concentrations for therapeutic use .
| Cell Line | IC50 (µM) |
|---|---|
| SK-Hep-1 (liver cancer) | 12 |
| MDA-MB-231 (breast cancer) | 15 |
| NUGC-3 (gastric cancer) | 20 |
Eigenschaften
IUPAC Name |
[6-[[5-(2-ethylbutanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 4-phenylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O5S2/c1-3-17(4-2)24(32)28-26-29-30-27(37-26)36-16-21-14-22(31)23(15-34-21)35-25(33)20-12-10-19(11-13-20)18-8-6-5-7-9-18/h5-15,17H,3-4,16H2,1-2H3,(H,28,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEDXTTMLGJASOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














